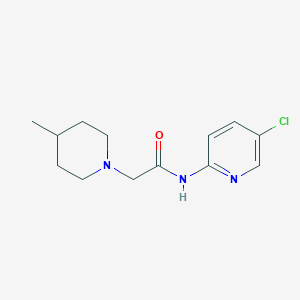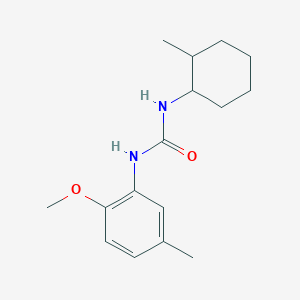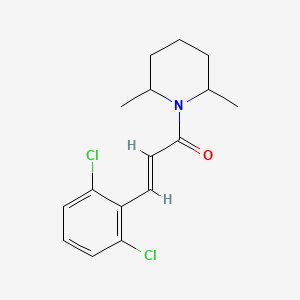![molecular formula C21H24N2O2 B5353217 11-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B5353217.png)
11-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “11-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a diazatricyclic core and a methoxyphenyl group, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “11-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one” typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Diazatricyclic Core: This can be achieved through a series of cyclization reactions involving nitrogen-containing precursors.
Introduction of the Methoxyphenyl Group: This step often involves a Heck reaction, where the methoxyphenyl group is coupled to the diazatricyclic core under palladium-catalyzed conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the diazatricyclic core, potentially leading to the formation of reduced nitrogen-containing intermediates.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles such as amines and thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced nitrogen-containing intermediates.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, the compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to therapeutic effects.
Industry
In industry, the compound can be used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
作用機序
The mechanism by which “11-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one” exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, and other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the molecular targets involved.
類似化合物との比較
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the diazatricyclic core.
Dichloroaniline: This compound has a similar aromatic structure but differs significantly in its functional groups and overall structure.
Uniqueness
The uniqueness of “11-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-7,11-diazatricyclo[73102,7]trideca-2,4-dien-6-one” lies in its combination of a diazatricyclic core with a methoxyphenyl group
特性
IUPAC Name |
11-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-25-20-9-3-2-6-17(20)7-5-11-22-13-16-12-18(15-22)19-8-4-10-21(24)23(19)14-16/h2-10,16,18H,11-15H2,1H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZSBZGRUIMOFW-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCN2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CN2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-cyclopentyl-4-[4-(2-methoxyethyl)-1-piperazinyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5353136.png)
![3-[(dimethylamino)methyl]-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5353144.png)

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5353150.png)
![N'-[(4-chlorophenyl)sulfonyl]-4-fluoro-N,N-dimethylbenzenecarboximidamide](/img/structure/B5353161.png)


![N-ethyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclohexanecarboxamide](/img/structure/B5353175.png)
![3-(2-CHLOROPHENYL)-5-METHYL-N-[(PYRIDIN-3-YL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B5353183.png)
![{1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}(diphenyl)methanol](/img/structure/B5353196.png)
![N-[(1S)-2,3-dihydro-1H-inden-1-yl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5353208.png)
![2-[[(E)-3-(2-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid](/img/structure/B5353232.png)
![5-[4-(DIETHYLAMINO)PHENYL]-1-[2-(DIMETHYLAMINO)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5353239.png)
![methyl 3-[(2-chloro-4-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5353242.png)
